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Disodium 5'-ribonucleotide - 80702-47-2

Disodium 5'-ribonucleotide

Catalog Number: EVT-518707
CAS Number: 80702-47-2
Molecular Formula: C20H23N9Na4O16P2
Molecular Weight: 799.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disodium 5'-ribonucleotide is a flavor enhancer commonly used in the food industry. [, , , , ] It comprises a mixture of disodium 5'-inosinate and disodium 5'-guanylate. [] These nucleotides are naturally found in various foods, including meat, seafood, and vegetables. [] Disodium 5'-ribonucleotide is known to enhance the umami taste of food, making it more savory and palatable. [, ]

Disodium 5'-Inosinate

    Compound Description: Disodium 5'-inosinate (5’-IMP) is a nucleotide naturally occurring in some foods and is commonly used as a flavor enhancer []. It contributes to the umami taste, often described as savory or meaty.

    Relevance: Disodium 5'-inosinate is a key component of disodium 5'-ribonucleotide []. It is structurally similar to disodium 5'-ribonucleotide and shares its flavor-enhancing properties. Both compounds are often used together to enhance the umami taste in various food products.

Disodium 5'-Guanylate

    Compound Description: Disodium 5'-guanylate (5’-GMP) is another nucleotide known for its umami flavor-enhancing properties []. It is often used in conjunction with disodium 5'-inosinate to create a synergistic effect, resulting in a more potent umami taste.

    Relevance: Similar to disodium 5'-inosinate, disodium 5'-guanylate is a key component of disodium 5'-ribonucleotide []. Both compounds contribute to the overall umami taste enhancement provided by disodium 5'-ribonucleotide in food products.

5′-IMP

    Compound Description: 5′-IMP, short for 5’-inosine monophosphate, is the nucleotide responsible for the umami taste in some foods [].

    Relevance: 5′-IMP is the core structure of disodium 5'-inosinate, a component of disodium 5'-ribonucleotide []. Disodium 5'-ribonucleotide, through its constituent 5’-IMP, contributes to the umami taste enhancement in food applications.

5′-GMP

    Compound Description: 5′-GMP stands for 5’-guanosine monophosphate, a nucleotide contributing to the umami taste profile [].

    Relevance: Similar to 5'-IMP, 5′-GMP is the core structure of disodium 5'-guanylate, another component of disodium 5'-ribonucleotide []. The presence of 5′-GMP within disodium 5'-ribonucleotide contributes to its umami taste-enhancing properties in food.

L-Cysteine Hydrochloride

    Compound Description: L-cysteine hydrochloride is the hydrochloride salt form of L-cysteine, a naturally occurring amino acid. It is often used in food applications for its antioxidant properties and its ability to improve the texture of dough [].

    Relevance: L-cysteine hydrochloride is used in conjunction with disodium 5'-ribonucleotide in the development of peptide-rich flavor bases []. While not directly structurally related, its role in these flavor bases suggests a potential synergistic effect with disodium 5'-ribonucleotide in flavor development.

Glutamic Acid (Glutamate)

    Compound Description: Glutamic acid, or its ionized form glutamate, is an amino acid naturally present in many foods and is also commonly used as a flavor enhancer in the form of monosodium glutamate (MSG) [, ]. It provides the characteristic umami taste.

    Relevance: Glutamic acid works synergistically with disodium 5'-ribonucleotide to enhance the umami taste in food []. While structurally distinct, both compounds are known for their potent flavor-enhancing properties and are often used together to achieve a more pronounced savory taste in food products.

Source and Classification

Disodium 5'-ribonucleotide can be obtained through natural sources such as yeast extracts or produced synthetically. It is classified as a nucleotide and is often used in food additives due to its flavor-enhancing properties. The compound is recognized for its ability to synergistically enhance the taste when combined with other flavoring agents.

Synthesis Analysis

Methods of Synthesis

Disodium 5'-ribonucleotide can be synthesized through several methods:

  1. Microbial Fermentation: This method involves fermenting carbohydrates using specific microorganisms, which produce nucleotides that are subsequently extracted and purified. The fermentation process can yield high purity and reduced by-products, making it a preferred method for industrial production .
  2. Chemical Synthesis: This approach includes the reaction of nucleosides with phosphoryl dihalides to form nucleoside phosphodiesters, which are then converted into disodium 5'-ribonucleotide through radical substitution reactions and salification processes .
  3. Enzymatic Processes: Enzymatic hydrolysis can also be employed to produce disodium 5'-ribonucleotide from ribonucleic acid precursors, although this method may be more complex and costly compared to microbial fermentation .

Technical Details

The chemical synthesis typically involves:

  • Preparing a phosphoryl dihalide.
  • Reacting nucleosides with the phosphoryl dihalide to create nucleoside phosphodiesters.
  • Performing radical substitution reactions followed by salification to yield disodium 5'-ribonucleotide.

The yield from these processes can reach up to 95%–98% under optimized conditions, showcasing high efficiency in production .

Molecular Structure Analysis

Disodium 5'-ribonucleotide has a complex molecular structure characterized by its phosphate backbone and ribose sugar. The molecular formula for disodium 5'-ribonucleotide is C10H13N4O8PC_{10}H_{13}N_4O_8P with an InChI key that provides detailed structural information.

Structural Data

  • Molecular Weight: Approximately 383.2 g/mol.
  • Key Functional Groups: Phosphate groups, ribose sugar, and nitrogenous bases.
  • Structural Representation: The structure features a ribose sugar linked to a phosphate group at the 5' position and nitrogenous bases contributing to its nucleotide classification.
Chemical Reactions Analysis

Disodium 5'-ribonucleotide primarily undergoes substitution reactions. Key reactions include:

  1. Formation of Free Acids: When reacted with hydrochloric acid, disodium 5'-ribonucleotide yields inosine monophosphate and guanosine monophosphate as major products.
  2. Hydrolysis Reactions: It can also participate in hydrolysis under specific conditions, leading to the breakdown into its constituent nucleotides .

Technical Details of Reactions

  • Reagents Used: Hydrochloric acid for conversion into free acids; sodium hydroxide during initial synthesis.
  • Reaction Conditions: Typically conducted under controlled pH and temperature settings to optimize yield and minimize by-products.
Mechanism of Action

Disodium 5'-ribonucleotide enhances flavor primarily through its interaction with taste receptors on the tongue. It activates umami receptors, leading to an increased perception of savory flavors. The mechanism involves:

Data from sensory studies indicate that disodium 5'-ribonucleotide significantly enhances the umami taste in food products when used in conjunction with other flavor enhancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with acids and bases; sensitive to hydrolysis if not stored properly.

Relevant analyses have shown that disodium 5'-ribonucleotide maintains its integrity when stored in dry conditions away from direct sunlight .

Applications

Disodium 5'-ribonucleotide finds extensive applications in various fields:

  1. Food Industry: Widely used as a flavor enhancer in processed foods, sauces, soups, and snacks due to its umami properties.
  2. Nutritional Supplements: Incorporated into dietary supplements aimed at improving taste while providing nutritional benefits.
  3. Research Applications: Utilized in biochemical research for studying nucleotide interactions and enzymatic pathways related to nucleic acids.

The compound's ability to enhance flavors while being generally recognized as safe makes it a valuable ingredient in modern food technology .

Properties

CAS Number

80702-47-2

Product Name

Disodium 5'-ribonucleotide

IUPAC Name

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C20H23N9Na4O16P2

Molecular Weight

799.4

InChI

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1

InChI Key

TVLJNOHNHRBUBC-SIHAWKHTSA-J

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water, sparingly soluble in ethanol practically insoluble in ethe

Synonyms

disodium 5'-ribonucleotide
Galantin

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

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